molecular formula C11H12ClF3O2 B2431140 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene CAS No. 1881295-72-2

1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene

Cat. No. B2431140
CAS RN: 1881295-72-2
M. Wt: 268.66
InChI Key: HUQCXVVTUOJSEZ-UHFFFAOYSA-N
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Description

“1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1881295-72-2. Its molecular formula is C11H12ClF3O2 . The compound is produced by Combi-Blocks, Inc .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 268.66 . Other physical and chemical properties are not available in the current resources.

Scientific Research Applications

Structural Analysis and Synthesis

  • Structure and Synthesis in Organic Chemistry : The compound 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene and related trifluoromethyl-substituted compounds have been analyzed for their structural properties. Such compounds are significant in the synthesis of various organic chemicals, including pharmaceutical drugs and electronic materials. The focus has been on understanding the dihedral angles and distances between atoms in the molecular structure, which are critical for predicting the reactivity and synthesis pathways of these compounds (Li et al., 2005).

Catalysis and Chemical Reactions

  • Electrophilic Trifluoromethylation : This compound plays a role in electrophilic trifluoromethylation processes. Studies have shown its use in catalyzing reactions involving various aromatic and heteroaromatic compounds, demonstrating its versatility in organic synthesis (Mejía & Togni, 2012).

  • Polymer Synthesis : It has applications in the synthesis of novel fluorine-containing polymers. These polymers have potential use in various industries due to their unique properties imparted by the fluorine atoms (Yu Xin-hai, 2010).

  • Electrochemical Applications : The compound has been explored in electrochemical studies, particularly in the reduction of related chloro-methoxyphenoxybenzene compounds. This research is crucial in understanding the electrochemical behavior of such compounds, which can be applied in designing new materials and chemical sensors (Peverly et al., 2014).

Material Science

  • Advanced Material Development : The compound is used in creating advanced materials like pillar[5]arenes, which have potential applications in nanotechnology and material science. These materials can encapsulate guest molecules, opening up possibilities in drug delivery systems and molecular recognition (Kou et al., 2010).

  • Liquid Crystal Research : It contributes to the study of liquid crystals and related materials. Research has shown its use in creating molecules that self-assemble into ordered structures, which are important in the field of liquid crystal displays and other optical technologies (Bushey et al., 2001).

Environmental and Safety Studies

  • Environmental Impact Study : There is research into the environmental impact of similar compounds, particularly in understanding how they behave as pollutants and their breakdown processes. This is vital for assessing the environmental safety of these chemicals (Wang et al., 2018).

  • Polymorphism in Pharmaceutical Development : Studies have also focused on the polymorphism of compounds structurally related to 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene, which is significant in pharmaceutical development for optimizing drug formulations (Bhattacharya & Saha, 2013).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQCXVVTUOJSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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